molecular formula C16H30N4O4S2 B608588 Lipoamido-PEG3-Azide CAS No. 890016-39-4

Lipoamido-PEG3-Azide

Cat. No. B608588
M. Wt: 406.56
InChI Key: QRVGYUXHOQKUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipoamido-PEG3-Azide is a PEG derivative that consists of a lipoamide group and a terminal azide group . It has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .


Molecular Structure Analysis

The molecular structure of Lipoamido-PEG3-Azide is characterized by a lipoamide group and a terminal azide group . The exact structure is not provided in the available resources.


Chemical Reactions Analysis

The azide group in Lipoamido-PEG3-Azide can participate in copper-catalyzed Click Chemistry reactions with alkynes, DCBO, and BCN reagents to form triazole moieties .


Physical And Chemical Properties Analysis

Lipoamido-PEG3-Azide has a molecular formula of C16H30N4O4S2 and a molecular weight of 406.56 .

Scientific Research Applications

“Lipoamido-PEG3-Azide” is a biochemical used in proteomics research . Its molecular formula is C16H30N4O4S2 and it has a molecular weight of 406.57 . It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

One specific application of “Lipoamido-PEG3-Azide” is in the field of bioconjugation, specifically in the process of biotinylation . Biotinylation is the process of attaching biotin (a vitamin) to proteins and other macromolecules. This process is used in various biological assays and tests.

“Lipoamido-PEG3-Azide” is used as a reagent for labeling alkyne-containing molecules or biomolecules . This is done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives . The azide group in “Lipoamido-PEG3-Azide” reacts with alkynes to form a stable triazole linkage, facilitating the introduction of biotin into the alkyne-modified system of interest . This reaction is bioorthogonal, meaning it’s compatible with biological systems as its components do not react with the biological environment .

Future Directions

While specific future directions for Lipoamido-PEG3-Azide are not detailed in the available resources, peptide drugs like Lipoamido-PEG3-Azide have been highlighted as having broad development prospects due to their wide indications, high safety, and remarkable efficacy . They have been widely used in the prevention, diagnosis, and treatment of various diseases, including tumor, cardiovascular and cerebrovascular diseases, hepatitis, diabetes, and AIDS .

properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4S2/c17-20-19-7-9-23-11-13-24-12-10-22-8-6-18-16(21)4-2-1-3-15-5-14-25-26-15/h15H,1-14H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVGYUXHOQKUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipoamido-PEG3-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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